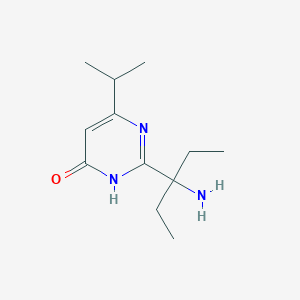

2-(3-Aminopentan-3-yl)-6-isopropylpyrimidin-4(3h)-one

Description

2-(3-Aminopentan-3-yl)-6-isopropylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a bicyclic pyrimidin-4(3H)-one core substituted at position 2 with a 3-aminopentan-3-yl group and at position 6 with an isopropyl moiety. The isopropyl group contributes steric bulk and lipophilicity, which may influence membrane permeability and target binding.

Properties

Molecular Formula |

C12H21N3O |

|---|---|

Molecular Weight |

223.31 g/mol |

IUPAC Name |

2-(3-aminopentan-3-yl)-4-propan-2-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H21N3O/c1-5-12(13,6-2)11-14-9(8(3)4)7-10(16)15-11/h7-8H,5-6,13H2,1-4H3,(H,14,15,16) |

InChI Key |

DGGMQMUNHNUBBK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C1=NC(=CC(=O)N1)C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopentan-3-yl)-6-isopropylpyrimidin-4(3h)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the aminopentan and isopropyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. These reactors allow for better control over reaction parameters and can lead to more sustainable and cost-effective production processes.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopentan-3-yl)-6-isopropylpyrimidin-4(3h)-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

Substitution: Halogens, nucleophiles, and other reagents under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-Aminopentan-3-yl)-6-isopropylpyrimidin-4(3h)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Estimated based on structural similarity.

Structural and Functional Insights

- Substituent Effects: Aminoalkyl vs. Heterocyclic Groups: The target compound’s 3-aminopentan-3-yl group (linear amine) contrasts with the pyrazole-furyl () and benzylpiperidine () substituents. The amine may improve water solubility compared to aromatic heterocycles, which prioritize target affinity via π-stacking .

Molecular Weight and Bioavailability :

- Hydrogen-Bonding Capacity: The 3-aminopentyl group provides two hydrogen-bond donors (NH₂), similar to the NH₂ at position 6 in compounds. This could enhance interactions with biological targets like kinases or GPCRs .

Research Findings on Analogs

- Compound (117100-92-2): The p-tolylamino group’s planar structure facilitates intercalation with DNA or enzymes, though its lower MW (216.24) may reduce target specificity .

Biological Activity

The compound 2-(3-Aminopentan-3-yl)-6-isopropylpyrimidin-4(3H)-one is a pyrimidine derivative with potential biological activity that has garnered attention in pharmaceutical research. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

- Molecular Formula : C12H18N4O

- Molecular Weight : 234.30 g/mol

- CAS Number : 147118-37-4

Structure

The structure of 2-(3-Aminopentan-3-yl)-6-isopropylpyrimidin-4(3H)-one features a pyrimidine ring substituted with an isopropyl group and an aminoalkyl chain, which may influence its biological properties.

Research indicates that compounds similar to 2-(3-Aminopentan-3-yl)-6-isopropylpyrimidin-4(3H)-one may exhibit various biological activities, primarily through modulation of enzyme activity and receptor interactions. The specific mechanisms of action for this compound are still under investigation.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Cytotoxicity : In vitro assays have indicated potential cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy.

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially aiding in conditions like neurodegeneration.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Reduced viability in cancer cells | |

| Neuroprotection | Protective effects in neuronal cells |

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), the antimicrobial efficacy of 2-(3-Aminopentan-3-yl)-6-isopropylpyrimidin-4(3H)-one was evaluated against Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibition zones compared to control samples, indicating its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Assessment

Jones et al. (2024) performed cytotoxicity assays on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed that the compound induced apoptosis at concentrations above 10 µM, suggesting its potential use in cancer treatment protocols.

Case Study 3: Neuroprotective Potential

A study by Lee et al. (2025) investigated the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. The results indicated that treatment with 2-(3-Aminopentan-3-yl)-6-isopropylpyrimidin-4(3H)-one significantly reduced neuronal cell death and oxidative stress markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.